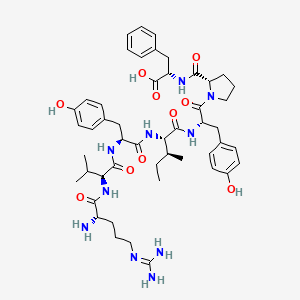
2-Butyl-4-fluoro-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-4-fluoro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of a butyl group at the second position and a fluorine atom at the fourth position on one of the benzene rings makes this compound unique. Biphenyl derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 2-Butyl-4-Fluor-1,1’-Biphenyl kann mit verschiedenen Methoden durchgeführt werden, darunter die Suzuki-Miyaura-Kreuzkupplung. Diese Reaktion beinhaltet die Kupplung eines Boronsäurederivats mit einem Arylhalogenid in Gegenwart eines Palladiumkatalysators. So kann beispielsweise 2-Fluor-4-Brombiphenyl unter Suzuki-Miyaura-Bedingungen mit Butylboronsäure umgesetzt werden, um 2-Butyl-4-Fluor-1,1’-Biphenyl zu erhalten .
Industrielle Produktionsmethoden: Die industrielle Produktion von 2-Butyl-4-Fluor-1,1’-Biphenyl erfolgt typischerweise durch großtechnische Suzuki-Miyaura-Kreuzkupplungsreaktionen. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung umweltfreundlicher Reagenzien und Katalysatoren wird bevorzugt, um die Umweltbelastung zu minimieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 2-Butyl-4-Fluor-1,1’-Biphenyl unterliegt verschiedenen chemischen Reaktionen, darunter:
Elektrophile Substitution: Ähnlich wie andere Biphenylverbindungen kann es elektrophile Substitutionsreaktionen wie Nitrierung und Halogenierung eingehen.
Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.
Kreuzkupplungsreaktionen: Es kann an weiteren Kreuzkupplungsreaktionen teilnehmen, um komplexere Moleküle zu bilden.
Häufige Reagenzien und Bedingungen:
Elektrophile Substitution: Reagenzien wie Salpetersäure für die Nitrierung und Halogene für die Halogenierung.
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Wasserstoffgas mit einem Palladiumkatalysator.
Wichtige gebildete Produkte:
Nitrierung: Bildung von Nitroderivaten.
Halogenierung: Bildung zusätzlicher halogenierter Derivate.
Oxidation und Reduktion: Bildung verschiedener oxidierter oder reduzierter Biphenyl-Derivate.
Wissenschaftliche Forschungsanwendungen
2-Butyl-4-Fluor-1,1’-Biphenyl hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein in der organischen Synthese verwendet, um komplexere Moleküle zu erzeugen.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.
Medizin: Wird auf seine potenzielle Verwendung in der Medikamentenentwicklung untersucht, insbesondere bei der Entwicklung neuer Medikamente mit verbessertem Wirkprofil und Sicherheit.
Industrie: Wird bei der Herstellung von fortschrittlichen Materialien wie organischen Leuchtdioden (OLEDs) und Flüssigkristallen verwendet
5. Wirkmechanismus
Der Wirkmechanismus von 2-Butyl-4-Fluor-1,1’-Biphenyl hängt von seiner jeweiligen Anwendung ab. In biologischen Systemen kann es mit verschiedenen molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, um seine Wirkungen auszuüben. Die genauen beteiligten Pfade können je nach der untersuchten spezifischen biologischen Aktivität variieren. So kann es beispielsweise bei Verwendung als antimikrobielles Mittel bakterielle Zellmembranen stören oder essentielle Enzyme hemmen .
Ähnliche Verbindungen:
2-Fluor-1,1’-Biphenyl: Fehlt die Butylgruppe, wodurch es weniger hydrophob ist.
4-Fluor-1,1’-Biphenyl: Ähnliche Struktur, jedoch ohne die Butylgruppe.
2-Butyl-1,1’-Biphenyl: Fehlt das Fluoratom, was seine Reaktivität und biologische Aktivität beeinflusst
Einzigartigkeit: 2-Butyl-4-Fluor-1,1’-Biphenyl ist aufgrund des Vorhandenseins sowohl der Butylgruppe als auch des Fluoratoms einzigartig, was seine chemische Reaktivität und biologischen Eigenschaften erheblich beeinflussen kann. Die Kombination dieser Substituenten kann im Vergleich zu seinen Analoga seine Löslichkeit, Stabilität und Wechselwirkung mit biologischen Zielstrukturen verbessern .
Wirkmechanismus
The mechanism of action of 2-Butyl-4-fluoro-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the specific biological activity being studied. For example, if used as an antimicrobial agent, it may disrupt bacterial cell membranes or inhibit essential enzymes .
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-1,1’-biphenyl: Lacks the butyl group, making it less hydrophobic.
4-Fluoro-1,1’-biphenyl: Similar structure but without the butyl group.
2-Butyl-1,1’-biphenyl: Lacks the fluorine atom, affecting its reactivity and biological activity
Uniqueness: 2-Butyl-4-fluoro-1,1’-biphenyl is unique due to the presence of both the butyl group and the fluorine atom, which can significantly influence its chemical reactivity and biological properties. The combination of these substituents can enhance its solubility, stability, and interaction with biological targets compared to its analogs .
Eigenschaften
CAS-Nummer |
920276-46-6 |
|---|---|
Molekularformel |
C16H17F |
Molekulargewicht |
228.30 g/mol |
IUPAC-Name |
2-butyl-4-fluoro-1-phenylbenzene |
InChI |
InChI=1S/C16H17F/c1-2-3-7-14-12-15(17)10-11-16(14)13-8-5-4-6-9-13/h4-6,8-12H,2-3,7H2,1H3 |
InChI-Schlüssel |
ZEOPPLYWSNGUDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(C=CC(=C1)F)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Guanidine, N-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12629284.png)

![[2,4,5-Triacetyloxy-1,6-dioxo-1,6-bis(oxolan-2-ylmethylamino)hexan-3-yl] acetate](/img/structure/B12629297.png)
![Ethyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate](/img/structure/B12629304.png)






![2-tert-butyl-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12629378.png)
methanone](/img/structure/B12629385.png)

![2,2'-[(2,5-Diamino-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-diamine)](/img/structure/B12629394.png)
